molecular formula C17H19FN2O3S B3554055 N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3554055
M. Wt: 350.4 g/mol
InChI Key: RNODKDQYEOMDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer-fighting drugs.

Mechanism of Action

DFG-10 works by binding to the active site of B-Raf and preventing it from carrying out its normal functions. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting B-Raf, DFG-10 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DFG-10 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting B-Raf, it has been found to induce apoptosis (cell death) in cancer cells and to decrease the expression of certain genes that are involved in cancer progression. DFG-10 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFG-10 is its specificity for B-Raf. Unlike other inhibitors that target multiple proteins, DFG-10 is highly selective and only targets B-Raf. This makes it a valuable tool for studying the role of B-Raf in cancer development and progression. However, one limitation of DFG-10 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several potential future directions for research on DFG-10. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another potential direction is the exploration of combination therapies that target multiple signaling pathways in cancer cells. Finally, the use of DFG-10 in combination with immunotherapy may also be an area of future research. Overall, DFG-10 shows great promise as a potential cancer-fighting drug and further research is needed to fully explore its potential.

Scientific Research Applications

DFG-10 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called B-Raf, which is involved in the development and progression of many types of cancer. DFG-10 has been found to be particularly effective against melanoma, a type of skin cancer that is notoriously difficult to treat.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-12-8-9-13(2)15(10-12)19-17(21)11-20(24(3,22)23)16-7-5-4-6-14(16)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNODKDQYEOMDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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